
hMAO-B-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hMAO-B-IN-2 is a selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibitors of hMAO-B are of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease due to their potential to modulate neurotransmitter levels and provide neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hMAO-B-IN-2 typically involves the reaction of specific piperazine derivatives with a pyridazinone ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . The process may also involve steps like purification through column chromatography and recrystallization to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
hMAO-B-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the functional groups introduced .
Scientific Research Applications
hMAO-B-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of hMAO-B and its effects on neurotransmitter metabolism.
Biology: Employed in research to understand the role of hMAO-B in cellular processes and its involvement in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Parkinson’s disease and Alzheimer’s disease by modulating neurotransmitter levels and providing neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals targeting hMAO-B for the treatment of neurodegenerative disorders .
Mechanism of Action
hMAO-B-IN-2 exerts its effects by selectively inhibiting the activity of hMAO-B. This enzyme is responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine and serotonin. By inhibiting hMAO-B, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets and pathways involved include the binding of this compound to the active site of hMAO-B, preventing the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
Similar Compounds
Isoliquiritigenin: A potent human monoamine oxidase inhibitor that modulates dopamine and vasopressin receptors.
Phenylxanthine derivatives: Compounds with dual-target inhibitory potential for hMAO-B and adenosine A2A receptors.
Pyridazinone derivatives: Selective inhibitors of hMAO-B with various biological activities.
Uniqueness of hMAO-B-IN-2
This compound is unique due to its high selectivity and potency as an hMAO-B inhibitor. Its ability to modulate neurotransmitter levels and provide neuroprotective effects makes it a promising candidate for the treatment of neurodegenerative diseases. Additionally, its well-defined synthetic routes and reaction conditions facilitate its production and application in scientific research and medicine .
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
7-[5-[methyl(prop-2-ynyl)amino]pentoxy]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H23NO3/c1-3-10-19(2)11-5-4-6-12-21-15-7-8-16-17(20)9-13-22-18(16)14-15/h1,7-8,14H,4-6,9-13H2,2H3 |
InChI Key |
CLKPCTKGZGRHKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCOC1=CC2=C(C=C1)C(=O)CCO2)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


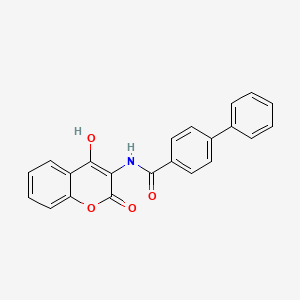
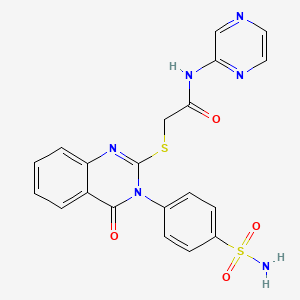
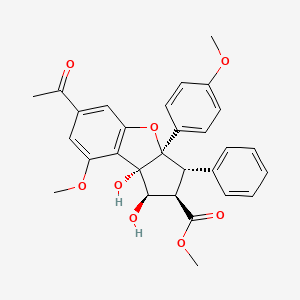
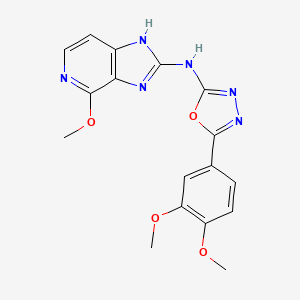
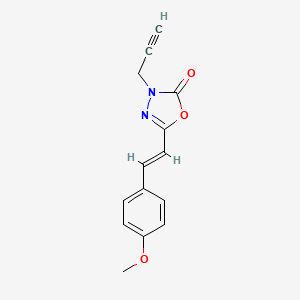

![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
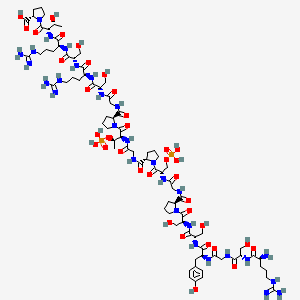
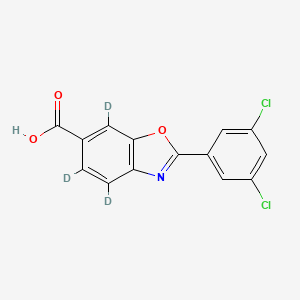
![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
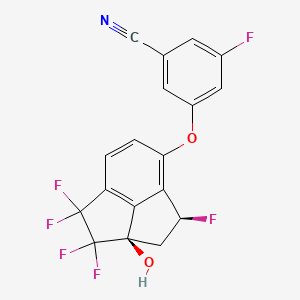
![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)

